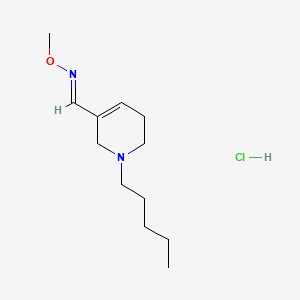

(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride

Beschreibung

(E)-1-Pentyl-1,2,5,6-Tetrahydro-3-pyridinecarboxaldehyd-O-methyloxid-monohydrochlorid ist eine chemische Verbindung mit einer komplexen Struktur. Sie zeichnet sich durch das Vorhandensein einer Pentylgruppe, eines Tetrahydropyridinrings und einer O-Methyloxid-Funktionellen Gruppe aus.

Eigenschaften

CAS-Nummer |

139886-08-1 |

|---|---|

Molekularformel |

C12H23ClN2O |

Molekulargewicht |

246.78 g/mol |

IUPAC-Name |

(E)-N-methoxy-1-(1-pentyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |

InChI |

InChI=1S/C12H22N2O.ClH/c1-3-4-5-8-14-9-6-7-12(11-14)10-13-15-2;/h7,10H,3-6,8-9,11H2,1-2H3;1H/b13-10+; |

InChI-Schlüssel |

VQILMRFMKNFMOQ-RSGUCCNWSA-N |

Isomerische SMILES |

CCCCCN1CCC=C(C1)/C=N/OC.Cl |

Kanonische SMILES |

CCCCCN1CCC=C(C1)C=NOC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (E)-1-Pentyl-1,2,5,6-Tetrahydro-3-pyridinecarboxaldehyd-O-methyloxid-monohydrochlorid umfasst in der Regel mehrere Schritte. Die Ausgangsstoffe und die spezifischen Reaktionsbedingungen können variieren, aber ein üblicher Ansatz umfasst die folgenden Schritte:

Bildung des Tetrahydropyridinrings: Dies kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer erreicht werden.

Einführung der Pentylgruppe: Dieser Schritt beinhaltet häufig Alkylierungsreaktionen, bei denen eine Pentylgruppe in den Tetrahydropyridinring eingeführt wird.

Bildung der O-Methyloxidgruppe: Dies beinhaltet die Reaktion der Aldehydgruppe mit Methoxyaminhydrochlorid unter sauren Bedingungen, um das O-Methyloxid zu bilden.

Endreinigung: Die Verbindung wird durch Umkristallisation oder Chromatographie gereinigt, um das Monohydrochloridsalz zu erhalten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Synthesegeräten und fortschrittlichen Reinigungsverfahren umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(E)-1-Pentyl-1,2,5,6-Tetrahydro-3-pyridinecarboxaldehyd-O-methyloxid-monohydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxime oder Nitrile zu bilden.

Reduktion: Reduktionsreaktionen können die Oxidgruppe in ein Amin umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Carbonylkohlenstoff.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Nitrilen oder Carbonsäuren.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Bildung substituierter Tetrahydropyridinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (E)-1-Pentyl-1,2,5,6-Tetrahydro-3-pyridinecarboxaldehyd-O-methyloxid-monohydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Ziel ab. So kann es in der neurologischen Forschung mit Neurotransmitterrezeptoren interagieren und Signaltransduktionswege beeinflussen.

Wirkmechanismus

The mechanism of action of (E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in neurological research, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-Methyl-1,2,5,6-tetrahydropyridin-3-carbaldehyd-O-methyloxid-hydrochlorid

- 1-Ethyl-1,2,5,6-tetrahydropyridin-3-carbaldehyd-O-methyloxid-hydrochlorid

Einzigartigkeit

(E)-1-Pentyl-1,2,5,6-Tetrahydro-3-pyridinecarboxaldehyd-O-methyloxid-monohydrochlorid ist aufgrund des Vorhandenseins der Pentylgruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese strukturelle Variation kann zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften im Vergleich zu ähnlichen Verbindungen führen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.